(1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Description
This compound is a highly substituted cyclohexane carboxylic acid derivative featuring:
- Three hydroxyl groups at positions 1, 3, and 4 of the cyclohexane core.
- A (E)-3-[3-hydroxy-4-glycosylated phenyl]prop-2-enoyl ester substituent at position 5, where the glycosyl moiety is a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group (a hexose derivative, likely glucose).
- A carboxylic acid group at position 1.
The compound’s multiple hydroxyl and ester groups imply roles in antioxidant activity, enzyme inhibition, or interactions with biological membranes, similar to chlorogenic acid derivatives .
Properties
IUPAC Name |
(1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O14/c23-8-14-17(28)18(29)19(30)20(36-14)35-12-3-1-9(5-10(12)24)2-4-15(26)34-13-7-22(33,21(31)32)6-11(25)16(13)27/h1-5,11,13-14,16-20,23-25,27-30,33H,6-8H2,(H,31,32)/b4-2+/t11-,13-,14-,16-,17-,18+,19-,20?,22+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXYVNGLNANCOI-UWHOEMSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)OC3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-[3-hydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxycyclohexane-1-carboxylic acid , also known as 3-O-p-Coumaroylquinic acid , is a polyphenolic compound derived from various plant sources. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 338.31 g/mol. The compound features multiple hydroxyl groups and a cyclohexane structure that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18O8 |
| Molecular Weight | 338.31 g/mol |
| Boiling Point | 613.2 ± 55.0 °C (Predicted) |
| Density | 1.55 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.90 ± 0.50 (Predicted) |
Antioxidant Activity
Research indicates that This compound exhibits significant antioxidant properties. Its ability to scavenge free radicals has been linked to its multiple hydroxyl groups.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in various studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens. It has been particularly effective against certain strains of bacteria and fungi:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective inhibition |
Antidiabetic Potential
There is emerging evidence suggesting that this compound may help in managing diabetes by improving insulin sensitivity and glucose metabolism. Its polyphenolic structure is believed to play a crucial role in these effects.
Study 1: Antioxidant and Anti-inflammatory Properties
In a study published in the Journal of Agricultural and Food Chemistry, researchers evaluated the antioxidant capacity of various polyphenols including (1R,3S,4S,5S)-1,3,4-Trihydroxy-5 . The study found that it significantly reduced oxidative stress markers in vitro and in vivo models of inflammation .
Study 2: Antimicrobial Efficacy
A recent investigation published in Frontiers in Microbiology assessed the antimicrobial efficacy of several phenolic compounds against pathogenic bacteria. The results indicated that (1R,3S,4S,5S)-1,3,4-Trihydroxy-5 exhibited notable activity against multidrug-resistant strains of bacteria .
Study 3: Antidiabetic Effects
Research conducted at a university laboratory highlighted the potential antidiabetic effects of this compound in diabetic rat models. The study reported improved glycemic control and enhanced insulin sensitivity following administration of the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Key Differences and Implications
Glycosylation Status
The target compound’s hexose-derived glycosyl group distinguishes it from non-glycosylated analogues like 4,5-di-O-caffeoylquinic acid. Glycosylation enhances water solubility and may influence:
Substituent Configuration
Bioactivity Profile
- Antioxidant Activity : Proportional to the number of hydroxyl groups and conjugation systems (e.g., chlorogenic acid reduces oxidative stress ).
- Antimicrobial Effects : Di-O-caffeoylquinic acid derivatives inhibit bacterial growth via membrane disruption .
- Metabolic Modulation: Glycosylated polyphenols often modulate glucose transporters or insulin signaling .
Q & A
Q. Q1. How can the stereochemistry of the cyclohexane core and sugar moiety be confirmed experimentally?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze coupling constants (e.g., axial vs. equatorial hydroxyl groups on the cyclohexane ring) and NOESY/ROESY for spatial correlations between protons .
- X-ray Crystallography : Single-crystal X-ray analysis provides definitive proof of stereochemistry, particularly for the caffeoylquinic acid backbone and the hexose (oxane) substituent .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT-based) to validate configurations of chiral centers .
Q. Q2. What chromatographic methods are optimal for isolating this compound from natural sources?
Methodological Answer :
- HPLC with Diode Array Detection (DAD) : Use a C18 column with a gradient of water-acetonitrile (0.1% formic acid) to resolve polar hydroxyl and carboxylic acid groups. Monitor at 280 nm (caffeoyl absorption) .
- Countercurrent Chromatography (CCC) : Employ ethyl acetate/butanol/water solvent systems for high-purity isolation, leveraging polarity differences between the cyclohexane core and glycosidic side chains .
Advanced Research Questions
Q. Q3. How can synthetic routes be optimized for introducing the caffeoyl and hexose moieties regioselectively?
Methodological Answer :
- Protecting Group Strategy : Temporarily block hydroxyl groups on the cyclohexane core using acetyl or benzyl groups. For example, acetylation of the 3,4,5-trihydroxy positions enables selective coupling of the caffeoyl group at C5 via Steglich esterification .
- Glycosylation : Use Schmidt’s trichloroacetimidate method to attach the hexose moiety (e.g., glucose derivative) to the phenolic hydroxyl group, ensuring α/β selectivity through catalytic BF·OEt .
- Validation : Monitor reaction progress via TLC and LC-MS to detect intermediates (e.g., m/z 457 for deprotected caffeoyl fragment) .
Q. Q4. How do contradictory bioactivity results (e.g., antioxidant vs. pro-oxidant effects) arise in studies of this compound?
Methodological Answer :
- Structural Isomerism : The compound’s activity may vary due to positional isomers (e.g., 3,4-di-O-caffeoyl vs. 4,5-di-O-caffeoyl derivatives) altering electron-donating capacities .
- Assay Conditions : Differences in pH (e.g., physiological vs. alkaline) affect the ionization of carboxylic acid and phenolic groups, modifying redox potentials. Standardize assays using DPPH (for radical scavenging) and FRAP (for reducing power) at pH 7.4 .
- Metabolite Interference : Check for degradation products (e.g., quinic acid derivatives) via LC-MS/MS in cell culture media .
Data Analysis and Experimental Design
Q. Q5. How should researchers resolve discrepancies in reported binding affinities for this compound with kinase targets?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Perform 100-ns MD runs to assess binding stability of the caffeoyl group in ATP-binding pockets (e.g., MAPK14). Compare with experimental IC values from kinase inhibition assays .
- Surface Plasmon Resonance (SPR) : Use immobilized kinase proteins to measure real-time association/dissociation rates, minimizing false positives from fluorescent probe interference .
Q. Q6. What strategies mitigate oxidative degradation during stability studies?
Methodological Answer :
- Light and Oxygen Control : Store samples in amber vials under nitrogen and add antioxidants (e.g., 0.1% ascorbic acid) to aqueous solutions .
- Degradation Pathway Mapping : Use UPLC-QTOF-MS to identify degradation products (e.g., decarboxylated or dimerized species) under accelerated conditions (40°C/75% RH) .
Safety and Handling
Q. Q7. What personal protective equipment (PPE) is required when handling this compound?
Methodological Answer :
- Respiratory Protection : Use NIOSH-approved N95 masks if airborne particles are generated during weighing .
- Skin/Eye Protection : Wear nitrile gloves and goggles with side shields, as the compound is a Category 2 skin/eye irritant (GHS H315/H319) .
Structural and Functional Analogues
Q. Q8. How does substituting the hexose moiety (e.g., glucose vs. galactose) alter bioavailability?
Methodological Answer :
- Permeability Assays : Compare Caco-2 cell monolayer permeability (P) of glucose- vs. galactose-containing analogues. Galactose may enhance uptake via SGLT1 transporters .
- Pharmacokinetic Profiling : Conduct in vivo studies with LC-MS quantification of plasma concentrations after oral administration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
